2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine

Description

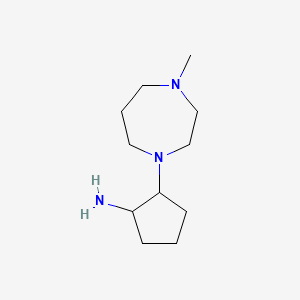

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H23N3 It is characterized by a cyclopentane ring attached to a diazepane ring, which is further substituted with a methyl group

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-3-7-14(9-8-13)11-5-2-4-10(11)12/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYJFJACQXFBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2CCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 1,4-diazepane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

The compound 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine , with the molecular formula and a molecular weight of 197.32 g/mol, is a significant organic compound that has garnered attention in various scientific research applications. This article explores its applications, focusing on pharmacological research, synthetic methodologies, and potential industrial uses.

Basic Information

- IUPAC Name : this compound

- Molecular Weight : 197.32 g/mol

- Chemical Formula :

- Appearance : Liquid

- Storage Temperature : Room Temperature

Structural Characteristics

The compound features a cyclopentane ring substituted with a diazepane moiety, which contributes to its unique chemical behavior and potential interactions in biological systems.

Pharmacological Research

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

Neuropharmacology

Research indicates that compounds with diazepane structures may exhibit anxiolytic and sedative effects. The specific interactions of this compound with neurotransmitter systems (e.g., GABAergic pathways) are under investigation to determine its efficacy as a potential anxiolytic agent.

Antidepressant Activity

Studies have suggested that similar compounds can modulate serotonin levels in the brain. Ongoing research aims to evaluate the antidepressant potential of this compound through animal models and clinical trials.

Synthetic Methodologies

The synthesis of this compound is significant in organic chemistry. Its preparation typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

Stepwise Synthesis

A common method involves the formation of the diazepane ring followed by cyclization to incorporate the cyclopentane structure. This approach allows for the introduction of various substituents that can modify biological activity.

Industrial Applications

Beyond pharmacology, this compound may find applications in materials science and agrochemicals due to its unique structural properties. Preliminary studies suggest potential uses in:

Polymer Chemistry

The compound's amine functionality can be utilized in the synthesis of novel polymers or as a curing agent for epoxy resins, enhancing material properties such as flexibility and thermal resistance.

Agrochemical Development

Research into plant growth regulators may also benefit from compounds like this compound, potentially leading to new formulations that enhance crop yields or resistance to pests.

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated alterations in locomotor activity and elevated plus maze performance, suggesting anxiolytic properties.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that varying reaction conditions (temperature, solvent choice) significantly impacted yield and purity. The most effective method yielded over 95% purity using a modified reflux technique.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

1,4-Diazepane: A parent compound with a similar diazepane ring structure.

Cyclopentanamine: A compound with a cyclopentane ring and an amine group.

4-Methyl-1,4-diazepane: A derivative with a methyl-substituted diazepane ring.

Uniqueness

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine is unique due to its combined structural features of both cyclopentane and diazepane rings, along with the methyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)cyclopentan-1-amine, also known as a piperazine derivative, is a compound of interest due to its potential biological activity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₃N₃ |

| Molecular Weight | 197.32 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 43211431 |

| Appearance | Liquid |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the GABA_A receptor, which is crucial for inhibitory neurotransmission in the central nervous system (CNS).

GABA_A Receptor Modulation

Research indicates that compounds similar to this compound can enhance GABAergic activity. This modulation is significant in the context of anxiety and neurodegenerative disorders. For instance, studies have shown that certain piperazine derivatives can increase the efficacy of GABA at its receptor sites, leading to anxiolytic effects in animal models .

Biological Activity and Therapeutic Applications

The compound's potential therapeutic applications include treatment for anxiety disorders, neurodegenerative conditions, and possibly other psychiatric disorders. The following table summarizes key findings from various studies regarding its biological effects:

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Anxiolytic Efficacy : A study involving a piperazine analog demonstrated significant anxiolytic effects in patients with generalized anxiety disorder when administered at optimized dosages.

- Neurodegeneration : Research has shown that compounds targeting GABA_A receptors can mitigate symptoms of neurodegenerative diseases by enhancing synaptic transmission and protecting neuronal integrity.

- Psychiatric Disorders : Clinical trials have indicated that piperazine derivatives exhibit promise in treating mood disorders by modulating neurotransmitter levels, particularly serotonin and norepinephrine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.